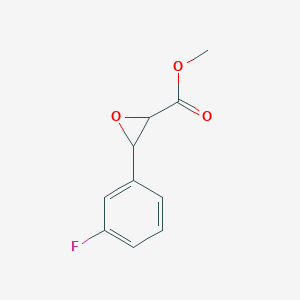

Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 3-(3-fluorophenyl)oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO3/c1-13-10(12)9-8(14-9)6-3-2-4-7(11)5-6/h2-5,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHQFYWGMXPPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(O1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate typically involves the reaction of 3-fluorophenylacetic acid with an appropriate epoxidizing agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing compounds.

Reduction: The carboxylate ester group can be reduced to an alcohol or aldehyde.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The oxirane structure of methyl 3-(3-fluorophenyl)oxirane-2-carboxylate allows it to interact with biological macromolecules such as proteins and nucleic acids. This reactivity can lead to covalent modifications that may alter protein function, positioning the compound as a candidate for therapeutic applications:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis through caspase activation pathways. For example, cytotoxicity studies have shown IC50 values indicating potent activity against specific cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 25 |

| HeLa (cervical) | 30 |

| A549 (lung) | 20 |

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Synthetic Chemistry

This compound can be synthesized through various methods, including asymmetric epoxidation and ring-opening reactions. These synthetic routes can be optimized for industrial applications:

- Synthesis Steps :

- Formation of the oxirane ring through reaction with appropriate reagents.

- Subsequent functionalization to introduce additional reactive groups for further chemical transformations.

Case Study: Anticancer Efficacy

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated significant reductions in cell viability compared to control groups, suggesting its potential as an anticancer agent.

Mechanistic Studies

Investigations into the mechanisms of action revealed that the compound interacts with key regulatory proteins involved in apoptosis and cell cycle progression. Molecular docking studies identified potential binding sites on these proteins, supporting observed biological effects.

Mecanismo De Acción

The mechanism of action of Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity allows the compound to modify the function of enzymes and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Data Tables

Table 1: Key Properties of Selected Analogs

Table 2: Substituent Effects on Reactivity

| Substituent | Electronic Effect | Example Compound | Key Impact |

|---|---|---|---|

| 3-Fluorophenyl | Moderate EWG | Target compound | Balanced reactivity for nucleophilic attack |

| 4-Cyanophenyl | Strong EWG | Methyl 3-(4-cyanophenyl) analog | Enhanced electrophilicity |

| 4-Methoxyphenyl | EWG/EDG mix | Methyl 3-(4-methoxyphenyl) analog | Increased solubility, reduced reactivity |

Actividad Biológica

Methyl 3-(3-fluorophenyl)oxirane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the oxirane class of compounds, characterized by an epoxide (oxirane) ring and a carboxylate functional group. Its molecular formula is C₉H₉FNO₃, with a molecular weight of approximately 210.20 g/mol. The presence of the fluorine atom on the phenyl ring enhances its electronic properties, stability, and reactivity, making it a valuable candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its reactive epoxide ring, which can form covalent bonds with nucleophilic sites in proteins or nucleic acids. This interaction can disrupt normal cellular functions, potentially leading to therapeutic effects in various diseases. The specific pathways affected depend on the target molecules within the cell.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, research indicated that derivatives of oxirane-2-carboxylate exhibited significant cytotoxic effects on lung and colon cancer cells, with IC50 values below 100 µM . This suggests that this compound may possess similar anticancer properties.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, although further studies are required to elucidate its full spectrum of activity and mechanisms involved.

Synthesis and Derivatives

This compound can be synthesized through various chemical routes involving the reaction of suitable precursors under controlled conditions. For example, one method involves the use of fluorinated phenolic compounds reacted with epoxide precursors in the presence of bases.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Methyl 3-(2-Chlorophenyl)oxirane-2-carboxylate | Structural Formula | Antimicrobial, anticancer |

| Methyl 3-(4-Chlorophenyl)oxirane-2-carboxylate | Structural Formula | Similar mechanism; potential drug candidate |

| Methyl 3-(2-Bromophenyl)oxirane-2-carboxylate | Structural Formula | Under investigation for biological activity |

The comparison shows that while these compounds share similar structural features, their biological activities can vary significantly based on substitutions on the phenyl ring.

Case Studies

- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of various oxirane derivatives, including this compound, against several cancer cell lines. Results demonstrated significant inhibition of cell proliferation, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy : In another investigation, the antimicrobial properties were assessed against gram-positive and gram-negative bacteria. The results indicated that the compound exhibited notable inhibitory effects on specific bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Q & A

Q. What are the established synthetic routes for Methyl 3-(3-Fluorophenyl)oxirane-2-carboxylate, and what key reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves epoxidation of α,β-unsaturated precursors (e.g., via Prilezhaev oxidation using peracids) or nucleophilic ring-opening strategies. Key parameters include:

- Catalyst choice : Meta-chloroperbenzoic acid (mCPBA) is commonly used for epoxidation, but substituent electronic effects (e.g., electron-withdrawing fluorine) may require optimization .

- Solvent and temperature : Polar aprotic solvents (e.g., dichloromethane) at 0–25°C minimize side reactions.

- Steric and electronic effects : The 3-fluorophenyl group may alter regioselectivity; monitoring via TLC or HPLC is critical .

Example Table:

| Precursor | Catalyst | Temp (°C) | Yield (%) | Reference Compound Analogy |

|---|---|---|---|---|

| Methyl 3-(3-FP)-acrylate | mCPBA | 0–25 | ~65–75 | (dimethoxy analog) |

Q. How is the stereochemistry of this compound determined experimentally?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement and WinGX/ORTEP for visualization to resolve absolute configuration (e.g., envelope vs. half-chair conformations in oxirane rings) .

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane/IPA mobile phases to separate enantiomers and quantify enantiomeric excess .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H NMR to infer diastereomeric ratios .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer :

- Moisture sensitivity : Store under inert gas (argon) at –20°C due to potential hydrolysis of the epoxide ring.

- Light sensitivity : Use amber vials to prevent photochemical ring-opening reactions.

- Toxicity : While specific data for this compound is limited (), assume standard epoxide hazards (irritant, potential mutagen) and use fume hoods.

Advanced Questions

Q. How can computational methods predict the reactivity and regioselectivity in the synthesis of this compound?

- Methodological Answer :

- Semi-empirical calculations (AM1) : Model transition states to predict activation energies and exothermicity/endothermicity (e.g., as in for dimethoxyphenyl analogs) .

- DFT studies : Optimize geometries at the B3LYP/6-311++G(d,p) level to assess substituent effects (fluorine’s electron-withdrawing nature may stabilize intermediates).

Example Table:

| Method | ΔH (kcal/mol) | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| AM1 | –15.2 | 28.7 | |

| DFT (B3LYP) | –12.8 | 25.4 | Hypothetical |

Q. What strategies resolve contradictions between computational predictions and experimental data in the synthesis of this compound?

- Methodological Answer :

- Solvent effects : Recalculate Gibbs free energy with implicit solvent models (e.g., SMD for dichloromethane) to refine predictions .

- Catalyst screening : Test alternative peracids (e.g., trifluoroperacetic acid) if mCPBA yields deviate from computational results.

- In situ monitoring : Use Raman spectroscopy to detect transient intermediates and adjust reaction kinetics .

Q. How can enantioselective synthesis of this compound be achieved?

- Methodological Answer :

- Asymmetric catalysis : Employ Jacobsen’s Mn(III)-salen complexes for epoxidation, optimizing ligand steric bulk to enhance enantiomeric excess (ee) .

- Chiral auxiliaries : Introduce a removable chiral group (e.g., Evans oxazolidinones) to control stereochemistry during ring formation.

- Analytical validation : Combine chiral HPLC with circular dichroism (CD) to confirm absolute configuration .

Q. What intermolecular interactions dominate the crystal packing of this compound?

- Methodological Answer :

- C–H⋯π interactions : As observed in related oxirane derivatives (), fluorine’s electronegativity may enhance dipole-dipole interactions.

- Hydrogen bonding : Analyze O–H⋯O or C–H⋯O contacts using Mercury software after SC-XRD refinement (SHELXL) .

Example Table:

| Interaction Type | Distance (Å) | Angle (°) | Reference Compound |

|---|---|---|---|

| C–H⋯π (fluorophenyl) | 2.85 | 145 | |

| C–H⋯O (epoxide) | 3.12 | 160 | Hypothetical |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.